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Introduction
Ubiquitin-specific protease 1 (USP1) has emerged as a promising target in oncology,

particularly for cancers with deficiencies in homologous recombination (HR) repair, such as

those harboring BRCA1/2 mutations. USP1 plays a critical role in DNA damage tolerance by

deubiquitinating key proteins like PCNA and FANCD2. Its inhibition leads to synthetic lethality

in HR-deficient cancer cells. This guide provides a preclinical comparison of TNG348, a

selective, allosteric USP1 inhibitor, with other notable USP1 inhibitors in development,

including KSQ-4279 (RO7623066), XL309, HSK39775, and SIM0501. While the clinical

development of TNG348 was halted due to liver toxicity, the preclinical data offers valuable

insights into the therapeutic potential and mechanistic nuances of USP1 inhibition.[1][2]

Comparative Preclinical Data
The following tables summarize the available quantitative data for TNG348 and other USP1

inhibitors from various preclinical studies. It is important to note that direct comparisons should

be made with caution, as experimental conditions may vary across different studies.
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Inhibitor Target Cell Line Genotype IC50 (nM)
Assay
Type

Referenc
e

TNG348 USP1
MDA-MB-

436

BRCA1

mutant
68.3

10-day

viability

assay

[1]

USP1 COV362
BRCA1

mutant
-

Clonogenic

Assay
[1]

USP1 HCC1395
BRCA1

mutant
-

Clonogenic

Assay
[1]

USP1 HCC1954
BRCA1

WT
No impact

10-day

viability

assay

[1]

KSQ-4279 USP1
MDA-MB-

436

BRCA1

mutant
11 ± 3 - [3]

XL309 USP1
MDA-MB-

436

BRCA1

mutant
Potent

Viability

Assay

(CellTiter-

Glo)

[4]

HSK39775
USP1/UAF

1 complex
- - Potent

Enzymatic

Assay

SIM0501 USP1 -
HRD

tumors

Significant

anti-

proliferativ

e activity

In vitro

pharmacol

ogy studies

[5]

Data for HSK39775 and SIM0501 IC50 values in specific cell lines were not publicly available

in the reviewed sources.

Table 2: In Vivo Efficacy of USP1 Inhibitors
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Inhibitor Model Genotype Treatment

Tumor
Growth
Inhibition
(TGI) /
Outcome

Reference

TNG348
PDX (BR-05-

0028)

BRCA1

mutant

TNG348 +

Olaparib

Overcomes

acquired

PARPi

resistance

[1][2]

PDX models

BRCA1/2

mutant &

HRD+

TNG348 +

PARPi

Tumor

regression
[1][2]

KSQ-4279
PDX (Ovarian

& TNBC)

BRCA-

deficient

KSQ-4279

(100-300

mg/kg, daily)

Dose-

dependent

tumor growth

inhibition

[3]

PDX (Ovarian

& TNBC)

BRCA-

deficient

KSQ-4279 +

Olaparib

Durable

tumor

regression,

complete

response in

some models

[3][6]

Patient-

derived

PARP-

resistant

models

BRCA-

mutant/HR-

deficient

KSQ-4279 +

PARPi

Durable

tumor

regression

[7][8]

XL309
CDX (MDA-

MB-436)

BRCA1

mutant
XL309

Dose-

dependent

antitumor

activity

[4]

PDX
BRCA1/2

mutant
XL309

Single-agent

activity
[4]
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CDX/PDX -

XL309 +

Saruparib/Irin

otecan/Olapa

rib

Durable

tumor

regression

[4]

HSK39775
Xenograft

(TNBC)
BRCA mutant

HSK39775

(30 mg/kg

QD)

TGI of 63.2%

Xenograft -

HSK39775 (5

mg/kg) +

Olaparib (50

mg/kg)

TGI of 89%,

tumor

regressions

Xenograft

(Lung cancer)

HRP and

BRCA WT

HSK39775

(30 mg/kg

QD)

TGI of 94%

SIM0501 - HRD tumors

SIM0501

(monotherapy

or + PARPi)

Significant

anti-

proliferative

activity

[5]

Detailed dosing and schedule for all in vivo studies were not consistently available in the public

domain.

Signaling Pathways and Experimental Workflows
USP1 Signaling Pathway in DNA Damage Repair
The following diagram illustrates the central role of USP1 in the DNA damage tolerance

pathway. USP1 deubiquitinates PCNA and FANCD2, which are critical for translesion synthesis

(TLS) and the Fanconi Anemia (FA) pathway, respectively. Inhibition of USP1 leads to the

accumulation of ubiquitinated PCNA and FANCD2, disrupting these repair processes and

inducing synthetic lethality in HR-deficient cells.
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Caption: USP1's role in DNA damage tolerance pathways.
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General Experimental Workflow for Preclinical
Evaluation of USP1 Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of USP1

inhibitors, from initial in vitro screening to in vivo efficacy studies.
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Caption: Preclinical evaluation workflow for USP1 inhibitors.
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Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical

findings. Below are summaries of methodologies commonly employed in the evaluation of

USP1 inhibitors.

Cell Viability and Clonogenic Assays
Principle: These assays measure the ability of a compound to inhibit cell proliferation and

survival over time.

Methodology (CellTiter-Glo):

Cancer cells (e.g., MDA-MB-436) are seeded in 96-well plates and allowed to adhere

overnight.

Cells are treated with a serial dilution of the USP1 inhibitor for a specified period (e.g., 10

days).[1]

CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a

luminescent signal proportional to the amount of ATP, an indicator of metabolically active

cells.[9][10][11][12][13]

Luminescence is measured using a plate reader.

IC50 values are calculated by plotting the percentage of viable cells against the inhibitor

concentration.

Methodology (Clonogenic Assay):

A low density of cells is seeded in 6-well plates.

Cells are treated with the USP1 inhibitor for an extended period (e.g., 10-21 days), with

media and drug being refreshed periodically.[14]

Surviving cells form colonies, which are then fixed and stained (e.g., with crystal violet).

Colonies are counted to determine the surviving fraction at each drug concentration.[14]
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In Vivo Xenograft and Patient-Derived Xenograft (PDX)
Models

Principle: These studies evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

Immunocompromised mice are subcutaneously implanted with either cultured cancer cells

(xenograft) or tumor fragments from a patient (PDX).[3][15][16][17]

Once tumors reach a specified volume, mice are randomized into treatment and control

groups.

The USP1 inhibitor is administered (e.g., orally) as a single agent or in combination with

other drugs like PARP inhibitors.[3]

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

measuring levels of ubiquitinated PCNA).[3]

Discussion and Conclusion
The preclinical data for TNG348 demonstrates its potency as a selective, allosteric USP1

inhibitor with strong synergistic effects when combined with PARP inhibitors, particularly in

overcoming PARP inhibitor resistance.[1][2] CRISPR screens have elucidated that TNG348's

anti-tumor effect is mediated through the disruption of the translesion synthesis pathway via

RAD18-dependent ubiquitinated PCNA.[1][2]

KSQ-4279 has also shown robust preclinical activity, both as a monotherapy and in

combination with PARP inhibitors, leading to durable tumor regressions in PARP-resistant

models.[7][8][18] XL309 and HSK39775 have also demonstrated promising preclinical efficacy,

with HSK39775 showing activity even in a BRCA wild-type lung cancer model, suggesting a

potential for broader application.[4] SIM0501 is another USP1 inhibitor that has entered clinical

development with promising early preclinical data in HRD tumors.[5]
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While the preclinical profiles of these USP1 inhibitors are encouraging, the discontinuation of

TNG348's clinical trial due to liver toxicity highlights a potential safety concern for this class of

drugs that warrants careful monitoring in ongoing and future clinical studies.[1]

In conclusion, USP1 inhibition remains a highly promising therapeutic strategy for HR-deficient

cancers. The comparative preclinical data presented in this guide underscores the potential of

this drug class and provides a valuable resource for researchers and drug developers in the

field. Further clinical investigation of compounds like KSQ-4279, XL309, HSK39775, and

SIM0501 will be crucial in determining the ultimate therapeutic utility of targeting USP1 in

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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